Cyclohexanone, 2-ethyl-4,4-dimethyl-

Description

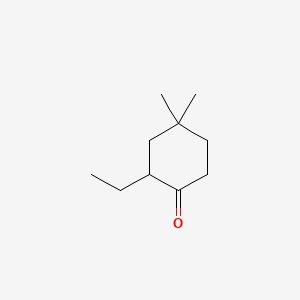

Cyclohexanone (B45756), 2-ethyl-4,4-dimethyl- is a substituted cyclic ketone. Its molecular structure, characterized by a cyclohexane (B81311) ring with a carbonyl group, an ethyl group at the alpha-position, and two methyl groups at the gamma-position, makes it an interesting subject for studies in stereoisomerism and conformational analysis.

The significance of Cyclohexanone, 2-ethyl-4,4-dimethyl- in organic chemistry is primarily linked to its identity as a chiral molecule and its application as a fragrance ingredient. researchgate.net The presence of a stereocenter and its specific substitution pattern allows researchers to investigate how chirality and the spatial arrangement of functional groups influence a molecule's properties, most notably its scent. The study of such molecules contributes to a deeper understanding of structure-activity relationships, which is a fundamental concept in organic and medicinal chemistry.

General methods for the synthesis of 2-substituted cyclohexanones often involve the alkylation of a ketone enolate. vaia.com In the case of Cyclohexanone, 2-ethyl-4,4-dimethyl-, a plausible synthetic route would be the alkylation of 4,4-dimethylcyclohexanone (B1295358). This would typically involve the formation of an enolate from 4,4-dimethylcyclohexanone using a strong base like lithium diisopropylamide (LDA), followed by reaction with an ethyl halide, such as iodoethane. vaia.com

Another established method for the α-alkylation of ketones is the Stork enamine synthesis. orgsyn.org This involves the reaction of the parent ketone with a secondary amine to form an enamine, which then acts as a nucleophile to attack an alkyl halide. orgsyn.org Hydrolysis of the resulting iminium salt regenerates the ketone, now with the added alkyl group. orgsyn.org

The structure of Cyclohexanone, 2-ethyl-4,4-dimethyl- (see table below) presents several key features for stereochemical analysis. The carbon atom at position 2, to which the ethyl group is attached, is a chiral center. This gives rise to the existence of two enantiomers: (S)-2-ethyl-4,4-dimethyl-1-cyclohexanone and (R)-2-ethyl-4,4-dimethyl-1-cyclohexanone.

These enantiomers have been found to possess distinct olfactory properties. The (S)-enantiomer is described as having a herbaceous odor that is less thujonic and drier compared to its (R)-counterpart, with an additional earthy and rooty cellar-like aspect. acs.org In contrast, the (R)-enantiomer exhibits a stronger herbaceous and thujonic scent with a noticeable fruity, almost spicy-berry-like character. acs.org This difference in scent perception between enantiomers is a classic example of how stereochemistry can profoundly impact biological activity.

The cyclohexane ring of the molecule predominantly adopts a chair conformation to minimize angular and torsional strain. rsc.org The bulky gem-dimethyl group at the C4 position influences the conformational equilibrium. In substituted cyclohexanes, bulky substituents preferentially occupy equatorial positions to avoid 1,3-diaxial interactions, which are a source of steric strain. rsc.org For Cyclohexanone, 2-ethyl-4,4-dimethyl-, the ethyl group at the C2 position can exist in either an axial or equatorial position. The conformational preference will be dictated by the balance of steric interactions.

Interactive Data Tables

Table 1: Chemical Identification of Cyclohexanone, 2-ethyl-4,4-dimethyl-

| Identifier | Value | Source |

| IUPAC Name | 2-ethyl-4,4-dimethylcyclohexan-1-one | researchgate.net |

| CAS Number | 55739-89-4 | researchgate.net |

| Molecular Formula | C10H18O | researchgate.net |

| Molecular Weight | 154.25 g/mol | researchgate.net |

| SMILES | CCC1CC(CCC1=O)(C)C | researchgate.net |

| InChIKey | JKOKKFRQRVUNGU-UHFFFAOYSA-N | researchgate.net |

Table 2: Physical Properties of Cyclohexanone, 2-ethyl-4,4-dimethyl-

| Property | Value | Source |

| Boiling Point | 205.45 °C (estimated) | thegoodscentscompany.com |

| Flash Point | 160.00 °F (71.00 °C) (estimated) | thegoodscentscompany.com |

| Water Solubility | 239.8 mg/L at 25 °C (estimated) | thegoodscentscompany.com |

| logP (o/w) | 2.819 (estimated) | thegoodscentscompany.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

55739-89-4 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2-ethyl-4,4-dimethylcyclohexan-1-one |

InChI |

InChI=1S/C10H18O/c1-4-8-7-10(2,3)6-5-9(8)11/h8H,4-7H2,1-3H3 |

InChI Key |

JKOKKFRQRVUNGU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(CCC1=O)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexanone, 2 Ethyl 4,4 Dimethyl

Conventional Organic Synthesis Approaches

Conventional methods for the synthesis of 2-ethyl-4,4-dimethylcyclohexanone primarily rely on well-established reactions in organic chemistry, including hydrogenation, alkylation, and condensation reactions.

One potential, though not extensively documented, pathway to 2-ethyl-4,4-dimethylcyclohexanone involves the selective hydrogenation of the corresponding 1,3-dione. The hydrogenation of cyclic 1,3-diones can yield 1,3-diols, and achieving a selective reduction to the monoketone requires careful control of reaction conditions and catalyst selection. nih.gov Heterogeneous catalysts, such as ruthenium on carbon (Ru/C), have been employed for the hydrogenation of related cyclopentane-1,3-diones. nih.gov The reaction typically proceeds through a 3-hydroxyketone intermediate. nih.gov To obtain the desired monoketone, the reaction would need to be stopped at this intermediate stage, or a subsequent selective oxidation of one of the hydroxyl groups in the corresponding diol would be necessary. The choice of solvent, temperature, and hydrogen pressure are critical parameters that influence the reaction's outcome. nih.gov

Table 1: Potential Conditions for Selective Hydrogenation

| Parameter | Potential Value/Condition | Rationale |

|---|---|---|

| Catalyst | Ru/C, Raney Nickel | Known for hydrogenation of cyclic ketones and diones. nih.gov |

| Solvent | Water, Alcohols | Common solvents for hydrogenation. nih.gov |

| Temperature | Controlled, potentially lower | To favor partial reduction and prevent over-reduction to the diol. nih.gov |

| Pressure (H₂) | Controlled | To modulate reactivity. |

A more direct and documented approach for the synthesis of 2-ethyl-4,4-dimethylcyclohexanone is the alkylation of a pre-existing 4,4-dimethylcyclohexanone (B1295358) ring system. This method involves the formation of an enolate from 4,4-dimethylcyclohexanone, followed by its reaction with an ethylating agent, such as ethyl iodide or ethyl bromide.

A specific procedure for this transformation is reported in the Bulletin de la Societe Chimique de France. While the full experimental details are not widely available, the general principle involves the deprotonation of the α-carbon to the carbonyl group using a strong base, such as lithium diisopropylamide (LDA), to form the lithium enolate. This enolate then acts as a nucleophile, attacking the electrophilic ethyl halide in an SN2 reaction to form the C-C bond at the 2-position. The use of a sterically hindered base like LDA can favor the formation of the kinetic enolate, leading to alkylation at the less substituted α-carbon.

Table 2: General Parameters for Alkylation of 4,4-Dimethylcyclohexanone | Reagent/Condition | Purpose | | :--- | :--- | | Starting Material | 4,4-Dimethylcyclohexanone | Provides the cyclohexanone (B45756) backbone. | | Base | Lithium diisopropylamide (LDA) | Deprotonates the α-carbon to form the enolate. | | Ethylating Agent | Ethyl iodide, Ethyl bromide | Introduces the ethyl group. | | Solvent | Anhydrous aprotic (e.g., THF) | To ensure stability of the enolate. | | Temperature | Low (e.g., -78 °C) | To control the reaction and favor kinetic product. |

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring. organic-chemistry.orgjuniperpublishers.comwikipedia.orguoc.grmasterorganicchemistry.com In principle, a variation of this reaction could be envisioned for the synthesis of a precursor to 2-ethyl-4,4-dimethylcyclohexanone. This would involve the reaction of an enolate of a ketone that can provide the 4,4-dimethyl substitution pattern with an α,β-unsaturated ketone like ethyl vinyl ketone. organic-chemistry.org However, this method is more suited for the construction of fused ring systems and is not a direct route to the target molecule without significant modification of the standard protocol. The classic Robinson annulation typically uses methyl vinyl ketone. wikipedia.org The use of ethyl vinyl ketone would be necessary to introduce the ethyl group. organic-chemistry.org

Enantioselective and Stereospecific Synthesis

The presence of a stereocenter at the C-2 position of 2-ethyl-4,4-dimethylcyclohexanone has led to the exploration of methods to prepare specific enantiomers.

The synthesis of specific enantiomers of 2-ethyl-4,4-dimethylcyclohexanone can be approached through asymmetric alkylation of the prochiral 4,4-dimethylcyclohexanone or through the resolution of a racemic mixture. Asymmetric alkylation often employs chiral auxiliaries or chiral catalysts to direct the incoming ethyl group to a specific face of the enolate. While general methods for the asymmetric alkylation of ketones exist, specific applications to 4,4-dimethylcyclohexanone to produce the 2-ethyl derivative are not widely reported. acs.org

Another strategy is the kinetic resolution of a racemic mixture of a precursor, such as 2-ethyl-4,4-dimethylcyclohexanol. This involves using a chiral resolving agent or an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.

Enzymatic methods offer a highly selective route to chiral compounds. For the synthesis of enantiomerically enriched 2-ethyl-4,4-dimethylcyclohexanone, two primary enzymatic strategies can be considered: enzymatic kinetic resolution and enzymatic desymmetrization.

Enzymatic kinetic resolution would typically involve the use of a lipase (B570770), such as Candida antarctica lipase B (CALB), to selectively acylate one enantiomer of racemic 2-ethyl-4,4-dimethylcyclohexanol. nih.govnih.govyoutube.comrsc.org This would leave the unreacted alcohol enantiomer in high enantiomeric excess, which could then be oxidized to the corresponding ketone. The efficiency of the resolution is dependent on the enzyme's ability to differentiate between the two enantiomers of the substrate. youtube.com

Table 3: Key Aspects of Enzymatic Kinetic Resolution

| Component | Role | Example |

|---|---|---|

| Enzyme | Biocatalyst for selective reaction. | Candida antarctica lipase B (CALB) nih.govnih.govrsc.org |

| Substrate | Racemic 2-ethyl-4,4-dimethylcyclohexanol | Mixture of enantiomers to be resolved. |

| Acyl Donor | Reacts with one enantiomer. | Vinyl acetate |

| Solvent | Provides reaction medium. | Protic ionic liquids, organic solvents rsc.org |

Enzymatic desymmetrization is another powerful technique that could be applied to a prochiral precursor like 2-ethyl-4,4-dimethylcyclohexane-1,3-dione. An enzyme, such as a reductase, could selectively reduce one of the two carbonyl groups to a hydroxyl group, creating the chiral center with high enantioselectivity. This approach has been successfully applied to other cyclic 1,3-diones. nih.govnih.gov The resulting chiral hydroxyketone would be the desired product or a direct precursor.

Synthesis of Derivatives: Oxime Formation

The formation of an oxime from a ketone is a well-established chemical transformation involving the reaction of a ketone with hydroxylamine (B1172632). arpgweb.comwikipedia.orglearncbse.in This reaction is a condensation reaction, where a molecule of water is eliminated. wikipedia.org In the context of Cyclohexanone, 2-ethyl-4,4-dimethyl-, the carbonyl group (C=O) is converted to an oxime group (C=NOH).

The general method for the synthesis of alicyclic oximes involves the reaction of the corresponding ketone with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base to neutralize the HCl released during the reaction. arpgweb.com The reaction rate is typically influenced by the pH of the medium, with a weakly acidic environment often favoring the reaction. learncbse.in

For the synthesis of the oxime of Cyclohexanone, 2-ethyl-4,4-dimethyl-, a typical procedure would involve dissolving the ketone in a solvent mixture, such as ethanol (B145695) and water. Hydroxylamine hydrochloride is then added, followed by a base like sodium carbonate or potassium hydroxide. arpgweb.com The mixture is then typically heated to facilitate the reaction. The progress of the reaction can be monitored using standard analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product, 2-ethyl-4,4-dimethylcyclohexanone oxime, can be isolated through extraction and purified by crystallization or chromatography.

The formation of the oxime introduces a new stereocenter at the carbon atom of the C=N bond, which can lead to the formation of (E) and (Z) isomers. The specific isomeric ratio can be influenced by the reaction conditions and the steric environment around the carbonyl group.

Table 1: Representative Reaction Conditions for the Synthesis of Alicyclic Oximes

| Ketone | Reagents | Solvent | Base | Conditions | Yield | Reference |

| 4,4-Dimethylcyclohexanone | Hydroxylamine hydrochloride | Water, Ethanol | Sodium Carbonate | Reflux, 3h | 80.4% | |

| Cyclohexanone | Hydroxylamine hydrochloride | Ethanol | - | - | - | arpgweb.comwikipedia.org |

Chemical Reactivity and Mechanistic Investigations of Cyclohexanone, 2 Ethyl 4,4 Dimethyl

Fundamental Reaction Pathways

The reactivity of Cyclohexanone (B45756), 2-ethyl-4,4-dimethyl- is primarily centered around the electrophilic carbon of the carbonyl group and the acidic α-hydrogens. The presence of substituents on the ring significantly influences the accessibility of these reactive sites.

Reduction Reactions

The reduction of Cyclohexanone, 2-ethyl-4,4-dimethyl- to the corresponding 2-ethyl-4,4-dimethylcyclohexanol can be achieved using various reducing agents. The stereochemical outcome of this transformation is of significant interest, as it leads to the formation of diastereomeric alcohols (cis and trans isomers). The facial selectivity of the hydride attack on the carbonyl carbon is influenced by the steric hindrance imposed by the substituents on the cyclohexane (B81311) ring.

Commonly employed reducing agents include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

Mechanism of Hydride Reduction:

Nucleophilic Attack: The hydride reagent delivers a hydride ion to the carbonyl carbon. The attack can occur from either the axial or equatorial face of the molecule.

Formation of Alkoxide Intermediate: This attack results in the formation of a tetrahedral alkoxide intermediate.

Protonation: The alkoxide is protonated by a protic solvent or during an acidic workup to yield the final alcohol product.

The ratio of the resulting diastereomeric alcohols is dependent on the steric environment around the carbonyl group. For 2-substituted cyclohexanones, the incoming nucleophile generally prefers to attack from the less hindered face. In the case of Cyclohexanone, 2-ethyl-4,4-dimethyl-, the ethyl group at the C2 position and the gem-dimethyl group at the C4 position create a complex steric environment that influences the trajectory of the incoming hydride.

Illustrative Data Table: Stereoselectivity in the Reduction of Substituted Cyclohexanones

| Reducing Agent | Substrate (Analogue) | Major Product (Stereochemistry) | Minor Product (Stereochemistry) | Reference |

| Sodium Borohydride (NaBH₄) | 2-Methylcyclohexanone | trans-2-Methylcyclohexanol | cis-2-Methylcyclohexanol | General Principle |

| Lithium Aluminum Hydride (LiAlH₄) | 2-Methylcyclohexanone | cis-2-Methylcyclohexanol | trans-2-Methylcyclohexanol | General Principle |

Note: This table is illustrative and based on general principles of cyclohexanone reduction. The exact diastereomeric ratio for Cyclohexanone, 2-ethyl-4,4-dimethyl- would require specific experimental determination.

Oxidation Reactions

The oxidation of ketones is generally more challenging than the oxidation of aldehydes. However, specific reagents can effect the oxidation of cyclic ketones like Cyclohexanone, 2-ethyl-4,4-dimethyl-. A notable example is the Baeyer-Villiger oxidation, which converts a cyclic ketone into a lactone (a cyclic ester).

In the Baeyer-Villiger oxidation, a peroxyacid (such as meta-chloroperoxybenzoic acid, m-CPBA) is used as the oxidant. The reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent α-carbon. The regioselectivity of this insertion is determined by the migratory aptitude of the adjacent carbon atoms. Generally, the more substituted carbon atom preferentially migrates.

For Cyclohexanone, 2-ethyl-4,4-dimethyl-, there are two α-carbons to the carbonyl group: the C2 carbon bearing the ethyl group and the C6 carbon. The C2 carbon is tertiary, while the C6 carbon is secondary. Based on the established migratory aptitude (tertiary > secondary > primary), the C2 carbon is expected to migrate, leading to the formation of a seven-membered lactone.

Mechanism of Baeyer-Villiger Oxidation:

Protonation of Carbonyl: The peroxyacid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The peroxyacid then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate.

Rearrangement: In a concerted step, the migrating group (the C2 carbon with its ethyl substituent) shifts from the carbonyl carbon to the adjacent oxygen atom, with the simultaneous loss of a carboxylate anion as a leaving group.

Deprotonation: Deprotonation of the resulting oxonium ion yields the final lactone product.

Illustrative Data Table: Regioselectivity in Baeyer-Villiger Oxidation of Unsymmetrical Ketones

| Ketone Substrate | Oxidizing Agent | Major Lactone Product | Migrating Group | Reference |

| 2-Methylcyclohexanone | m-CPBA | 7-Methyl-oxepan-2-one | More substituted C2 | youtube.com |

| Ethyl methyl ketone | Peroxyacetic acid | Ethyl acetate | Ethyl group (secondary) | youtube.com |

Note: This table illustrates the general principle of migratory aptitude in the Baeyer-Villiger oxidation. The specific outcome for Cyclohexanone, 2-ethyl-4,4-dimethyl- would follow this trend.

Condensation Reactions

Condensation reactions, such as the aldol (B89426) condensation, involve the formation of a new carbon-carbon bond. These reactions typically proceed via an enolate intermediate, which is formed by the deprotonation of an α-hydrogen. Cyclohexanone, 2-ethyl-4,4-dimethyl- has two sets of α-hydrogens: one at the C2 position and two at the C6 position.

The formation of the enolate is a critical step. The use of a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures typically leads to the formation of the kinetic enolate, which is the enolate formed by removing the most accessible proton (in this case, from the C6 position). Conversely, the use of a weaker base at higher temperatures allows for equilibration and favors the formation of the more thermodynamically stable enolate (the more substituted enolate, at the C2 position).

Once formed, the enolate can act as a nucleophile and attack an electrophile, such as the carbonyl carbon of another molecule of aldehyde or ketone. For Cyclohexanone, 2-ethyl-4,4-dimethyl-, a self-aldol condensation is possible, or it can participate in a crossed aldol condensation with another carbonyl compound. The steric hindrance from the ethyl and gem-dimethyl groups would likely influence the rate and feasibility of such reactions.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group of Cyclohexanone, 2-ethyl-4,4-dimethyl- is susceptible to nucleophilic attack by a wide range of nucleophiles. These reactions are fundamental to the synthesis of a variety of derivatives.

One of the most important nucleophilic addition reactions is the Wittig reaction, which converts a ketone into an alkene. The reaction employs a phosphorus ylide (a Wittig reagent), which is a compound containing a carbanion adjacent to a phosphonium (B103445) cation.

Mechanism of the Wittig Reaction:

Formation of the Ylide: A phosphonium salt is treated with a strong base to form the phosphorus ylide.

Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone.

Formation of an Oxaphosphetane: This leads to the formation of a four-membered ring intermediate called an oxaphosphetane.

Decomposition: The oxaphosphetane intermediate decomposes to form the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct, which drives the reaction to completion. wikipedia.orglumenlearning.com

The steric bulk around the carbonyl group in Cyclohexanone, 2-ethyl-4,4-dimethyl- can affect the rate of the Wittig reaction.

Illustrative Data Table: Examples of Nucleophilic Addition to Ketones

| Reaction Type | Nucleophile | Electrophile | Product Type | Reference |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CH₂) | Cyclohexanone | Methylenecyclohexane | wikipedia.orglumenlearning.com |

| Grignard Reaction | Grignard Reagent (R-MgX) | Cyclohexanone | Tertiary Alcohol | General Principle |

| Cyanohydrin Formation | Cyanide Ion (CN⁻) | Cyclohexanone | Cyanohydrin | General Principle |

Note: This table provides examples of common nucleophilic addition reactions. The reactivity of Cyclohexanone, 2-ethyl-4,4-dimethyl- would be analogous, though potentially slower due to steric hindrance.

Isomerization Phenomena and Mechanisms

Substituted cyclohexanones can undergo isomerization under certain conditions, leading to a change in the stereochemical arrangement of the substituents.

Base-Catalyzed Isomerization of Substituted Cyclohexanones

In the presence of a base, substituted cyclohexanones can undergo epimerization at the α-carbon. This process occurs through the formation of a planar enolate intermediate. For a compound like cis-2,4-disubstituted cyclohexanone, treatment with a base can lead to the formation of an equilibrium mixture of the cis and trans isomers.

The mechanism for the base-catalyzed isomerization of a cis-2,4-disubstituted cyclohexanone analogue provides a clear model for the potential isomerization of Cyclohexanone, 2-ethyl-4,4-dimethyl-.

Mechanism of Base-Catalyzed Isomerization:

Deprotonation: A base removes an α-hydrogen from the carbon adjacent to the carbonyl group, forming an enolate ion.

Formation of a Planar Enolate: The enolate ion is stabilized by resonance and has a planar geometry at the α-carbon.

Reprotonation: The enolate can be reprotonated from either face of the planar system. Protonation from one face regenerates the starting cis isomer, while protonation from the opposite face leads to the formation of the trans isomer.

Equilibration: Over time, an equilibrium is established between the more stable and less stable isomers.

This isomerization is a crucial consideration in synthetic routes involving substituted cyclohexanones, as the stereochemical integrity of the α-center can be compromised under basic conditions.

Enolate Ion Formation and Reprotonation Mechanisms

The formation of an enolate ion from an unsymmetrical ketone such as Cyclohexanone, 2-ethyl-4,4-dimethyl-, involves the removal of a proton from a carbon atom alpha to the carbonyl group. In this specific molecule, there are two such positions: the C2 carbon bearing the ethyl group and the C6 carbon. The regioselectivity of enolate formation is dictated by the reaction conditions, leading to either the kinetic or the thermodynamic enolate. udel.edumasterorganicchemistry.com

Kinetic Enolate Formation: This process is favored by strong, sterically hindered bases, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). masterorganicchemistry.comyoutube.com The base will preferentially abstract the more sterically accessible proton. In the case of Cyclohexanone, 2-ethyl-4,4-dimethyl-, the protons on the C6 carbon are less hindered than the single proton at the C2 position, which is substituted with an ethyl group. Therefore, kinetic conditions are expected to predominantly yield the less substituted enolate. This reaction is generally irreversible under these conditions. udel.edu

Thermodynamic Enolate Formation: The formation of the more stable, more substituted enolate is favored by using a weaker base (e.g., sodium ethoxide in ethanol) at higher temperatures. udel.edukhanacademy.org These conditions establish an equilibrium between the ketone and the two possible enolates. Over time, the more stable enolate, which is the one with the more substituted double bond, will predominate. For Cyclohexanone, 2-ethyl-4,4-dimethyl-, this would be the enolate formed by deprotonation at the C2 position.

The reprotonation of the enolate intermediate is a crucial step that can determine the stereochemical outcome of reactions such as deuterium (B1214612) exchange or racemization at the alpha-carbon. The stereochemistry of reprotonation depends on the conformation of the enolate and the direction of approach of the proton source.

Table 1: Predicted Enolate Formation from Cyclohexanone, 2-ethyl-4,4-dimethyl-

| Condition | Base | Temperature | Major Product | Product Type |

| Kinetic Control | Lithium Diisopropylamide (LDA) | Low (-78 °C) | Less substituted enolate (deprotonation at C6) | Kinetic Product udel.eduyoutube.com |

| Thermodynamic Control | Sodium Ethoxide (NaOEt) | High (e.g., room temp. or higher) | More substituted enolate (deprotonation at C2) | Thermodynamic Product udel.edukhanacademy.org |

Rearrangement Reactions: Beckmann Rearrangement of Oxime Derivatives

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide. wikipedia.org This reaction is typically catalyzed by acid. wikipedia.org The first step is the formation of the oxime from the ketone, in this case, Cyclohexanone, 2-ethyl-4,4-dimethyl-, by reaction with hydroxylamine (B1172632).

The key step of the Beckmann rearrangement is the migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org For a ketoxime derived from an unsymmetrical ketone like Cyclohexanone, 2-ethyl-4,4-dimethyl-, two stereoisomeric oximes can be formed (E and Z isomers). The stereochemistry of the oxime determines which of the two alpha-carbon groups migrates.

If the hydroxyl group of the oxime is anti-periplanar to the C2 carbon (bearing the ethyl and methyl groups), the C2 carbon will migrate, leading to a lactam where the nitrogen atom is inserted between the carbonyl carbon and the C2 carbon.

If the hydroxyl group is anti-periplanar to the C6 carbon, then the C6 carbon will migrate, resulting in the insertion of the nitrogen atom between the carbonyl carbon and the C6 carbon.

The reaction is stereospecific, meaning that a specific stereoisomer of the oxime will give a specific regioisomer of the lactam product. wikipedia.org However, under certain acidic conditions, isomerization of the oxime can occur, leading to a mixture of products. wikipedia.org

Table 2: Potential Products of the Beckmann Rearrangement of Cyclohexanone, 2-ethyl-4,4-dimethyl- Oxime

| Migrating Group | Lactam Product |

| C2-Carbon | 3-Ethyl-3,5,5-trimethyl-azepan-2-one |

| C6-Carbon | 7-Ethyl-5,5-dimethyl-azepan-2-one |

Stereochemistry and Chiral Discrimination of Cyclohexanone, 2 Ethyl 4,4 Dimethyl

Enantiomeric Forms and Resolution Strategies

Cyclohexanone (B45756), 2-ethyl-4,4-dimethyl- exists as a pair of enantiomers due to the chiral carbon at the C-2 position. These enantiomers are non-superimposable mirror images of each other and are designated as (+)-(2S)-2-ethyl-4,4-dimethyl-1-cyclohexanone and (-)-(2R)-2-ethyl-4,4-dimethyl-1-cyclohexanone. nih.gov

The resolution of these enantiomers is crucial for accessing stereochemically pure compounds for various applications, particularly in the fragrance industry where different enantiomers can elicit distinct olfactory responses. While specific, detailed industrial resolution strategies for this particular compound are often proprietary, a United States Patent outlines a method for the preparation of the individual stereoisomers. This method involves the enantioselective synthesis starting from a chiral precursor, which is a common strategy to obtain enantiomerically enriched products.

Table 1: Enantiomers of 2-ethyl-4,4-dimethyl-cyclohexanone

| Enantiomer | Configuration | Specific Rotation |

| (+)-enantiomer | (2S) | Not specified in publicly available data |

| (-)-enantiomer | (2R) | Not specified in publicly available data |

Stereochemical Influence on Chemical Behavior and Properties

The stereochemistry of 2-ethyl-4,4-dimethyl-cyclohexanone profoundly influences its physical and biological properties. A notable example is the significant difference in the odor profiles of its enantiomers, a phenomenon known as chiral discrimination in olfaction. nih.gov

The (+)-(2S) enantiomer is described as having a herbaceous odor with a less pronounced thujonic and drier character compared to its mirror image. It also presents an earthy and rooty cellar-like aspect. In contrast, the (-)-(2R) enantiomer possesses a more intensely herbaceous and thujonic scent, accompanied by a distinct fruity subnote with a spicy, berry-like quality. nih.gov This divergence in sensory perception underscores how the three-dimensional arrangement of the ethyl group at the chiral center interacts differently with chiral olfactory receptors.

Table 2: Olfactory Properties of 2-ethyl-4,4-dimethyl-cyclohexanone Enantiomers

| Enantiomer | Odor Description |

| (+)-(2S)-2-ethyl-4,4-dimethyl-1-cyclohexanone | Herbaceous, less thujonic, dry, earthy, rooty cellar aspect. nih.gov |

| (-)-(2R)-2-ethyl-4,4-dimethyl-1-cyclohexanone | Strongly herbaceous, thujonic, pronounced fruity subnote with a spicy-berry-like character. nih.gov |

This differentiation in odor highlights the principle that the biological activity of chiral molecules can be highly dependent on their stereochemistry.

Chiral Building Blocks in Asymmetric Synthesis

While the primary documented application of enantiomerically enriched 2-ethyl-4,4-dimethyl-cyclohexanone is in the field of fragrances, chiral cyclohexanone derivatives, in general, are valuable building blocks in asymmetric synthesis. They can serve as starting materials for the synthesis of complex chiral molecules.

The chiral scaffold of 2-ethyl-4,4-dimethyl-cyclohexanone, with its defined stereocenter and functionality, presents potential for its use as a chiral pool starting material. The carbonyl group can be a handle for various transformations such as reductions, additions, and enolate chemistry, with the existing stereocenter directing the stereochemical outcome of these reactions. However, based on currently available scientific literature, specific examples of the use of 2-ethyl-4,4-dimethyl-cyclohexanone as a chiral building block in published asymmetric synthesis research are not prominent. Its utility in this context remains an area for potential future exploration.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For Cyclohexanone (B45756), 2-ethyl-4,4-dimethyl-, both ¹H and ¹³C NMR would provide critical information for structural confirmation. Due to the limited availability of public domain experimental spectra for this specific compound, the following analysis is based on established principles and data from analogous substituted cyclohexanones. libretexts.orgnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of 2-ethyl-4,4-dimethylcyclohexanone would be complex due to the number of chemically non-equivalent protons and potential for diastereotopicity. The protons on the cyclohexane (B81311) ring, particularly those adjacent to the chiral center at C2, would likely exhibit complex splitting patterns due to spin-spin coupling.

Expected Chemical Shift Regions:

Methyl Protons (CH₃): The two methyl groups at the C4 position are expected to produce one or more sharp signals in the upfield region, likely between 0.9 and 1.2 ppm. libretexts.org The ethyl group's methyl protons would appear as a triplet in a similar region.

Methylene (B1212753) Protons (CH₂): The methylene protons of the ethyl group and the three methylene groups within the cyclohexanone ring would resonate in the range of approximately 1.3 to 2.5 ppm. youtube.com The protons on the carbon adjacent to the carbonyl group (C6) would be the most deshielded among the ring methylenes.

Methine Proton (CH): The single proton at the C2 position, being adjacent to both the carbonyl group and the ethyl substituent, would be the most deshielded of the aliphatic protons, likely appearing as a multiplet further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For 2-ethyl-4,4-dimethylcyclohexanone, ten distinct signals would be expected, corresponding to its ten carbon atoms.

Predicted ¹³C NMR Chemical Shifts:

Carbonyl Carbon (C=O): The most deshielded carbon would be the carbonyl carbon (C1), with a characteristic chemical shift in the range of 200–220 ppm. youtube.com

Quaternary Carbon (C4): The C4 carbon, bonded to two methyl groups, would appear in the 30-40 ppm range.

Methine Carbon (C2): The C2 carbon, bearing the ethyl group, would be found in the 40-55 ppm region. oregonstate.edu

Methylene and Methyl Carbons: The remaining methylene carbons of the ring and the ethyl group, along with the two methyl carbons at C4 and the methyl carbon of the ethyl group, would resonate in the upfield region of the spectrum, typically between 10 and 40 ppm. oregonstate.edu

Interactive Data Table: Predicted NMR Data for Cyclohexanone, 2-ethyl-4,4-dimethyl-

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Carbonyl (C1) | - | 200 - 220 | Most deshielded carbon, no attached protons. |

| Methine (C2) | Downfield multiplet | 40 - 55 | Chiral center, adjacent to C=O. |

| Ring Methylene (C3, C5, C6) | 1.3 - 2.5 | 20 - 40 | C6 protons would be more deshielded. |

| Quaternary Carbon (C4) | - | 30 - 40 | No attached protons. |

| 4,4-Dimethyl (CH₃) | 0.9 - 1.2 | 10 - 30 | May show as two singlets if diastereotopic. |

| Ethyl Methylene (CH₂) | 1.3 - 1.8 | 20 - 35 | Quartet splitting pattern. |

| Ethyl Methyl (CH₃) | 0.9 - 1.2 | 10 - 15 | Triplet splitting pattern. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula of Cyclohexanone, 2-ethyl-4,4-dimethyl- is C₁₀H₁₈O, corresponding to a monoisotopic mass of approximately 154.14 Da. sielc.comoptica.org

Upon electron ionization (EI), the molecule would form a molecular ion (M⁺) with an m/z of 154. This molecular ion is generally expected to be observable for cyclic ketones. miamioh.edu The subsequent fragmentation is dictated by the functional groups and alkyl substituents.

Key Fragmentation Pathways for Ketones:

α-Cleavage: This is a primary fragmentation mode for ketones, involving the cleavage of a bond adjacent to the carbonyl group. miamioh.edujove.com For 2-ethyl-4,4-dimethylcyclohexanone, two main α-cleavage pathways are possible:

Loss of the ethyl radical (•C₂H₅), leading to a fragment ion at m/z 125.

Cleavage of the C1-C6 bond within the ring, which would initially retain the molecular ion unless followed by further fragmentation.

McLafferty Rearrangement: This rearrangement is possible if a γ-hydrogen is available for transfer to the carbonyl oxygen. In this molecule, hydrogens on the ethyl group and at the C6 position could potentially participate, leading to characteristic neutral losses.

Ring Cleavage: Saturated cyclic ketones can undergo complex ring-opening fragmentations. A characteristic fragment for cyclohexanone itself is observed at m/z 55, and similar fragments may be seen for its substituted derivatives. whitman.edu

Interactive Data Table: Predicted Mass Spectrometry Fragments for Cyclohexanone, 2-ethyl-4,4-dimethyl-

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 154 | [C₁₀H₁₈O]⁺ | Molecular Ion (M⁺) |

| 125 | [M - C₂H₅]⁺ | α-Cleavage (loss of ethyl radical) |

| 97 | [M - C₄H₉]⁺ | Cleavage of the C4-C5 bond and loss of a butyl radical. |

| 83 | [C₆H₁₁]⁺ | Complex ring fragmentation. |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Characteristic fragment for cyclic ketones. whitman.edu |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. qiboch.com The spectrum of 2-ethyl-4,4-dimethylcyclohexanone would be dominated by absorptions corresponding to the carbonyl group and the various C-H bonds.

Characteristic Absorption Bands:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1715-1705 cm⁻¹, which is characteristic of a saturated six-membered ring ketone. bartleby.compressbooks.pub This is typically the most prominent peak in the spectrum.

C-H Stretch: Absorptions corresponding to the stretching of sp³ hybridized C-H bonds will appear in the region of 3000-2850 cm⁻¹. libretexts.org

CH₂ and CH₃ Bending: Vibrations corresponding to the scissoring and bending of methylene (CH₂) and methyl (CH₃) groups will be observed in the fingerprint region, approximately between 1470 and 1365 cm⁻¹. qiboch.com

Interactive Data Table: Characteristic IR Absorptions for Cyclohexanone, 2-ethyl-4,4-dimethyl-

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~2960-2850 | C-H Stretch (sp³) | Strong to Medium |

| ~1710 | C=O Stretch (Ketone) | Strong, Sharp |

| ~1465 | C-H Bend (CH₂ Scissoring) | Medium |

| ~1370 | C-H Bend (CH₃ Bending) | Medium |

| Below 1500 | Fingerprint Region (C-C stretch, etc.) | Complex |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

Chromatographic techniques are essential for determining the purity of a substance and for separating it from isomers or other components in a mixture.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is a primary method for analyzing volatile compounds like substituted cyclohexanones.

Methodology: A typical GC method would involve injecting the sample into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The choice of stationary phase is critical. A non-polar or mid-polarity column (e.g., based on polysiloxanes) would be suitable for separating components based on boiling point and polarity differences. For cyclohexanone analysis, collection on a sorbent like Chromosorb 106 followed by thermal or solvent desorption is a documented approach. thegoodscentscompany.comdnacih.com

Challenges: The presence of a chiral center at the C2 position means that 2-ethyl-4,4-dimethylcyclohexanone exists as a pair of enantiomers (R and S). Standard achiral GC columns will not separate these enantiomers, and they will co-elute as a single peak. Separating enantiomers requires specialized chiral GC columns. Additionally, in complex mixtures such as fragrance formulations or reaction products, co-elution with other structurally similar compounds can be a challenge, necessitating careful optimization of the temperature program and column selection.

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for less volatile compounds or for preparative-scale separations.

Methodology: For a moderately polar compound like 2-ethyl-4,4-dimethylcyclohexanone, reversed-phase HPLC (RP-HPLC) would be the method of choice. A C18 or C8 stationary phase would be used with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection is commonly achieved using a UV detector, although the ketone chromophore provides only weak absorbance at low wavelengths. For improved sensitivity, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) can be employed to create a derivative with strong UV absorbance. hmdb.ca

Isomer Analysis: Similar to GC, standard reversed-phase HPLC will not separate the enantiomers of 2-ethyl-4,4-dimethylcyclohexanone. Chiral HPLC, using columns with a chiral stationary phase (CSP), is required for the resolution and quantification of the individual enantiomers. The separation mechanism on a CSP involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.

Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular movements, conformational changes, and interactions in a simulated environment (e.g., in a solvent or as part of a larger system).

For a fragrance molecule like Cyclohexanone (B45756), 2-ethyl-4,4-dimethyl-, MD simulations could be used to:

Study the flexibility of the cyclohexanone ring and its substituents.

Simulate the diffusion and release of the molecule from a matrix, which is relevant for its use in consumer products like detergents or air fresheners. researchgate.net

Investigate its interaction with biological systems, such as olfactory receptors, by simulating the binding process and the stability of the receptor-ligand complex. nih.gov

Quantum Chemical Modeling of Molecular Interactions

The perception of smell is initiated by the interaction of fragrance molecules with olfactory receptors in the nasal cavity. Quantum chemical modeling can be employed to study the non-covalent interactions that govern this binding process. These interactions include:

Hydrogen Bonds: The carbonyl oxygen of Cyclohexanone, 2-ethyl-4,4-dimethyl- can act as a hydrogen bond acceptor.

By modeling the interaction energies and geometries between Cyclohexanone, 2-ethyl-4,4-dimethyl- and specific amino acid residues of a receptor, researchers can gain a deeper understanding of the structure-odor relationship. nih.govajmal.com These models can help in designing new fragrance molecules with desired scent profiles.

Predictive Modeling for Chemical Behavior and Thermodynamic Properties

Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the properties of chemicals based on their molecular structure. nih.govnih.gov These models are built by finding a mathematical relationship between a set of molecular descriptors and an experimental property.

For Cyclohexanone, 2-ethyl-4,4-dimethyl-, QSPR models could be developed to predict various physicochemical and thermodynamic properties, such as:

Boiling point

Vapor pressure

Enthalpy of formation

Solubility

The development of a QSPR model involves calculating a large number of molecular descriptors that encode different aspects of the molecular structure. These descriptors are then used to build a regression model. Genetic algorithms are often used in conjunction with multiple linear regression (GA-MLR) to select the most relevant descriptors. nih.gov

Table 3: Classes of Molecular Descriptors for QSPR Modeling

| Descriptor Class | Examples | Information Encoded |

| Constitutional Descriptors | Molecular weight, number of atoms, number of rings | Basic molecular composition |

| Topological Descriptors | Connectivity indices, Wiener index | Atomic connectivity and branching |

| Geometrical Descriptors | Molecular surface area, molecular volume | 3D shape and size of the molecule |

| Quantum-Chemical Descriptors | HOMO/LUMO energies, dipole moment, partial charges | Electronic properties and reactivity |

While specific QSPR models for Cyclohexanone, 2-ethyl-4,4-dimethyl- are not readily found in the literature, the methodologies have been successfully applied to related classes of compounds like cycloalkanes, demonstrating their potential for predicting the properties of this molecule. nih.govresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Intermediate in Complex Organic Compound Synthesis

While specific examples of the direct use of 2-ethyl-4,4-dimethylcyclohexanone as an intermediate in the synthesis of highly complex natural products or other intricate molecules are not widely reported in mainstream scientific literature, the general class of substituted cyclohexanones is fundamental to organic synthesis. For instance, related compounds like 4,4-dimethylcyclohexanone (B1295358) serve as versatile intermediates in the synthesis of various pharmaceuticals and agrochemicals. nbinno.com The presence of the ethyl and dimethyl substituents on the cyclohexanone (B45756) ring of 2-ethyl-4,4-dimethylcyclohexanone could be leveraged to control stereochemistry and introduce specific functionalities in a target molecule. The synthesis of "green ketone," an important ingredient for the perfumery industry, from 1-ethynyl-3,3-dimethylcyclohexan-1-ol (B8760702) highlights the role of substituted cyclohexanones as key intermediates in industrial processes. rsc.org

Precursor for Pharmaceutical and Agrochemical Intermediates

Although direct evidence linking 2-ethyl-4,4-dimethylcyclohexanone to the synthesis of specific commercial pharmaceuticals or agrochemicals is limited in public-domain literature, its structural motifs are present in various bioactive molecules. Substituted cyclohexanones are known to be important intermediates in the production of a variety of active compounds. nbinno.com The potential for this ketone to be a precursor lies in its ability to undergo a variety of chemical transformations. For example, the carbonyl group can be converted into an alcohol, an amine, or a variety of other functional groups, which are common moieties in pharmaceutical and agrochemical compounds. Patents related to fragrance compositions sometimes include derivatives of substituted cyclohexanones, suggesting a broader synthetic utility beyond just their scent properties. nih.gov

Role in Specialty Chemical Production

The primary documented role of 2-ethyl-4,4-dimethylcyclohexanone in specialty chemical production is as a fragrance ingredient. thegoodscentscompany.comjustia.com Its specific odor profile contributes to the formulation of various perfumes and scented products. Beyond this, its potential as a monomer or an additive in polymer chemistry can be inferred from the applications of similar cyclic ketones. For example, 4,4-dimethylcyclohexanone is used as a solvent and a co-monomer in the synthesis of polymers like polycarbonates and polyesters. nbinno.com The ethyl and dimethyl groups of 2-ethyl-4,4-dimethylcyclohexanone could impart specific properties such as solubility, thermal stability, or flexibility to a polymer chain.

Model Compound in Enzyme-Catalyzed Reactions

There are no specific studies in the readily available scientific literature that utilize 2-ethyl-4,4-dimethylcyclohexanone as a model compound for enzyme-catalyzed reactions. However, the broader class of substituted cyclohexanones is frequently used to investigate the stereoselectivity and regioselectivity of various enzymes. For instance, the Baeyer-Villiger oxidation of cyclic ketones to lactones is a well-studied enzymatic reaction with significant synthetic applications. sigmaaldrich.com Enzymes like cyclohexanone monooxygenase can catalyze this transformation on a variety of substituted cyclohexanones. harvard.edu A study on the chemo-enzymatic Baeyer-Villiger oxidation of 4-methylcyclohexanone (B47639) demonstrates the potential for creating enantioenriched lactones, which are valuable chiral building blocks. rsc.org Given its structure, 2-ethyl-4,4-dimethylcyclohexanone could theoretically serve as a substrate to explore the steric and electronic effects of the substituents on the efficiency and selectivity of such enzymatic oxidations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethyl-4,4-dimethylcyclohexanone in laboratory settings?

- Methodological Answer : A plausible route involves catalytic hydrogenation of substituted phenolic precursors. For example, phenol derivatives with ethyl and dimethyl substituents can undergo liquid-phase hydrogenation using palladium-based catalysts (e.g., Pd/SiO₂) under optimized temperature (110°C) and hydrogen-to-phenol ratios (1:4) to achieve high selectivity (>99%) . Alternative methods may include acid-catalyzed cyclization of ketone precursors or Grignard additions to cyclohexenone derivatives.

Q. How can spectroscopic techniques distinguish 2-ethyl-4,4-dimethylcyclohexanone from structural isomers?

- Methodological Answer :

- FT-IR/Raman : Identify characteristic carbonyl (C=O) stretches (~1715 cm⁻¹) and alkyl C-H vibrations. Substituent positions affect peak splitting (e.g., dimethyl groups show symmetric/asymmetric bending modes at ~1380–1460 cm⁻¹) .

- NMR : ¹³C NMR resolves quaternary carbons (e.g., 4,4-dimethyl groups at ~25–30 ppm) and ethyl chain environments. ¹H NMR distinguishes equatorial vs. axial conformers via coupling constants .

- Mass Spectrometry : Compare fragmentation patterns with standards (e.g., molecular ion [M⁺] at m/z 154 for C₁₀H₁₈O and characteristic loss of ethyl or methyl groups) .

Q. What thermodynamic data are critical for modeling 2-ethyl-4,4-dimethylcyclohexanone’s phase behavior?

- Methodological Answer : Key properties include enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). Experimental values for similar compounds (e.g., 4,4-dimethylcyclohexanone: ΔfH°gas = -294 kJ/mol, Cp = 198 J/mol·K) can be extrapolated using group contribution methods. Computational tools like Gaussian hybrid models predict conformational stability and phase transitions .

Advanced Research Questions

Q. How do Pd-based catalysts influence selectivity in hydrogenation reactions for substituted cyclohexanones?

- Methodological Answer : Catalyst particle size (1–2 mm) and pore structure affect diffusion rates and active site accessibility. Smaller particles enhance phenol conversion (>92%) and selectivity by reducing mass transfer limitations. In situ ATR-FTIR can monitor intermediate adsorption/desorption kinetics to optimize conditions .

Q. What computational strategies resolve contradictions in reaction yield predictions for 2-ethyl-4,4-dimethylcyclohexanone synthesis?

- Methodological Answer :

- Simplex Optimization : Adjust variables (temperature, catalyst loading) via Nelder-Mead algorithms to minimize deviations between empirical and simulated yields .

- DFT Calculations : Model transition states to identify steric hindrance from 4,4-dimethyl groups, which may reduce hydrogenation efficiency compared to unsubstituted cyclohexanone .

Q. What mechanistic insights explain the selective photocatalytic oxidation of 2-ethyl-4,4-dimethylcyclohexanone derivatives?

- Methodological Answer : UV-vis spectroscopy and transient absorption studies reveal charge separation dynamics in TiO₂-based catalysts. Hydroxyl radicals (•OH) abstract hydrogen from the cyclohexane ring, favoring ketone formation over carboxylates. Selectivity is enhanced by suppressing overoxidation via controlled light intensity .

Safety and Data Reliability

Q. What safety protocols are recommended for handling 2-ethyl-4,4-dimethylcyclohexanone in research labs?

- Methodological Answer :

- Toxicity Mitigation : Use fume hoods to limit inhalation exposure (linked to respiratory irritation) and nitrile gloves to prevent dermal absorption .

- Carcinogenicity : Classified as IARC Group 3 (not carcinogenic to humans), but prolonged exposure requires monitoring via workplace air sampling .

- Waste Disposal : Incinerate in approved facilities; avoid aqueous discharge due to potential bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.